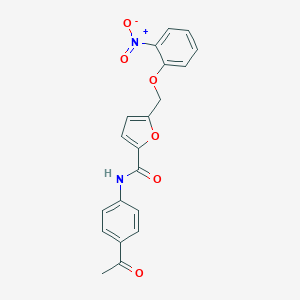
N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide, also known as ANF, is a chemical compound that has been extensively studied for its potential use in scientific research. ANF is a furan derivative that has been synthesized using various methods. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and neurotransmitters in the brain. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been found to modulate the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including the ability to modulate neurotransmitter release, inhibit enzyme activity, and improve cognitive function. The compound has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation. This compound has been shown to have a protective effect on the brain, reducing the damage caused by ischemia and other forms of injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and inhibit enzyme activity. The compound is also relatively stable and can be easily synthesized using various methods. However, there are some limitations to the use of this compound in lab experiments, including the fact that it can be toxic at high doses. The compound also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing this compound, with the goal of improving yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Synthesemethoden
N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide can be synthesized using various methods, including the reaction of 2-nitrobenzyl alcohol with 4-acetylphenyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-nitrophenol with 4-acetylphenyl isocyanate in the presence of a base. The yield of this compound can vary depending on the method used, with some methods yielding higher amounts than others.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been found to have a range of effects on the nervous system, including the ability to modulate neurotransmitter release and to inhibit the activity of certain enzymes. This compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H16N2O6 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16N2O6/c1-13(23)14-6-8-15(9-7-14)21-20(24)19-11-10-16(28-19)12-27-18-5-3-2-4-17(18)22(25)26/h2-11H,12H2,1H3,(H,21,24) |
InChI-Schlüssel |
BLRXOTSKXPWMML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)
![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)


![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)

